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molecular formula C13H16N2O2 B8676051 tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate

tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B8676051
M. Wt: 232.28 g/mol
InChI Key: XPAMCWZJLDFATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

A mixture of allyl-(3-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester (8.25 g, 30.8 mmol), tetrabutylammonium chloride (9.67 g, 30.8 mmol), palladium acetate (691 mg, 3.08 mmol) and potassium carbonate (12.8 g, 92.3 mmol) in DMF (100 mL) is heated at 800 C. for 1.5 h. The reaction is diluted with DCM and washed three times with water. The organic layer is dried (Na2SO4), filtered and concentrated. The residue is chromatographed through silica gel eluting with 0-40% EtOAc in heptane to afford a mixture 3-methyl-pyrrolo [3,2-c]pyridine-1-carboxylic acid tert-butyl ester and 3-methylene-2,3-dihydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester (4.21 g, total).
Name
allyl-(3-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
9.67 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
691 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[N:7]([CH2:15][CH:16]=[CH2:17])[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1Cl)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.C(Cl)Cl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:1]([O:5][C:6]([N:7]1[C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[C:16]([CH3:17])=[CH:15]1)=[O:18])([CH3:4])([CH3:3])[CH3:2].[C:1]([O:5][C:6]([N:7]1[C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[C:16](=[CH2:17])[CH2:15]1)=[O:18])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3,4.5,8.9.10|

Inputs

Step One
Name
allyl-(3-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester
Quantity
8.25 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1=C(C=NC=C1)Cl)CC=C)=O
Name
Quantity
12.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.67 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
691 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 800 C
WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed through silica gel eluting with 0-40% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C=C(C=2C=NC=CC21)C
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C=2C=NC=CC21)=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: CALCULATEDPERCENTYIELD 117.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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